2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]
Description
2-Bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane] is a structurally complex spirocyclic compound characterized by a fused benzoxazine-pyrazolino core and a cyclopentane ring system. The bromine atom at position 2 and the 4-chlorophenyl group at position 9 are critical substituents influencing its electronic and steric properties. This compound’s spiro architecture imposes conformational rigidity, which may enhance binding specificity in biological or material applications.
Properties
Molecular Formula |
C20H18BrClN2O |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
9-bromo-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H18BrClN2O/c21-14-5-8-19-16(11-14)18-12-17(13-3-6-15(22)7-4-13)23-24(18)20(25-19)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2 |
InChI Key |
JOGJKGYXJNOUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazoline ring: This step involves the reaction of a suitable precursor with hydrazine hydrate under acidic conditions to form the pyrazoline ring.
Spirocyclization: The pyrazoline intermediate is then subjected to spirocyclization with a suitable cyclopentane derivative under basic conditions.
Bromination and chlorination: The final step involves the bromination and chlorination of the spiro compound using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The spiro structure allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₀H₁₇BrClN₂O.
Key Observations:
’s dual bromine substituents and cyclohexenol moiety suggest higher lipophilicity compared to the target compound’s cyclopentane and chlorophenyl groups .
Spiro Scaffold Modifications :
- replaces bromine with chlorine and substitutes a methylphenyl group, reducing steric bulk and altering electronic properties .
- introduces a methoxy group, which could improve solubility but reduce metabolic stability compared to halogenated analogs .
Spectral Data :
- IR peaks near 1644 cm⁻¹ () and MS fragments at m/z 433/342 () are characteristic of carbonyl groups and bromine isotope patterns, respectively . The target compound’s spectral profile would likely show similar features.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
